molecular formula C9H10O3 B1333398 (R)-(-)-Methyl mandelate CAS No. 20698-91-3

(R)-(-)-Methyl mandelate

Cat. No. B1333398
CAS RN: 20698-91-3
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-MRVPVSSYSA-N
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Description

“®-(-)-Methyl mandelate” is a chiral compound that can be employed as a reactant in various chemical syntheses . It is used in the preparation of HMG-CoA reductase inhibitors . The enzyme, found in bacteria and fungi, can also accept a number of substituted mandelate derivatives .


Synthesis Analysis

The synthesis of “®-(-)-Methyl mandelate” involves the use of enantiopure or racemic bidentate mandelate . The thermal decomposition of alkaline earth metal mandelates occurs with the release of benzaldehyde, CO, and CO2 .


Molecular Structure Analysis

The molecular structure of “®-(-)-Methyl mandelate” can be determined using various techniques such as X-ray crystallography and 3D electron diffraction . The InChI key for this compound is IWYDHOAUDWTVEP-SSDOTTSWSA-N .


Chemical Reactions Analysis

The antimicrobial activity of “®-(-)-Methyl mandelate” depends on its conversion in the urine to formaldehyde . It is also involved in the asymmetric degradation of racemic mandelate by microbial dehydrogenase .

Scientific Research Applications

Enzyme-Catalyzed Resolution in Non-Aqueous Media

(R)-(-)-Methyl mandelate is used in enzyme-catalyzed resolution processes to produce R-(−)-mandelic acid, an intermediate in pharmaceuticals. Enzymes like Novozym 435 are effective in hydrolyzing R-(−)-methyl mandelate, achieving high optical purity, which is significant for pharmaceutical production (Yadav & Sivakumar, 2004).

Microwave Irradiation and Enzyme Catalysis

Microwave irradiation combined with enzyme catalysis is utilized for the resolution of RS-(±)-methyl mandelate, producing R-(−)-mandelic acid with high optical purity. This method is commercially significant, especially for the synthesis of semi-synthetic penicillins and cephalosporins (Yadav, Sajgure, & Dhoot, 2008).

Biocatalyst and Resin-Based Product Removal Technique

(R)-Methyl mandelate is synthesized using biocatalysts like Saccharomyces cerevisiae for pharmaceutical intermediates. Integration of biocatalysts with resin-based in situ product removal techniques provides practical routes for preparing optically active intermediates (Guo, Mu, & Xu, 2010).

Lipase Immobilization in Polymer Media

Lipases immobilized in polymers like poly(ethylene) oxide are used for the preparative-scale resolution of (R,S)-methyl mandelate, achieving high enantioselectivity and yielding enantiomers with high optical purity (Queiroz & Nascimento, 2002).

Asymmetric Synthesis in Pharmaceutical Production

(R)-(-)-Methyl mandelate is crucial in the asymmetric synthesis of pharmaceuticals. For instance, it is used in the synthesis of pemoline, a dopaminergic agent, by condensing with guanidine hydrochloride (Poterała, Dranka, & Borowiecki, 2017).

Novel Esterase Utilization from Microbial Sources

Novel microbial esterases, such as those identified in the Indian Ocean, are used to hydrolyze racemic methyl mandelate to (R)-methyl mandelate with high optical purity. This process simplifies the production procedure of (R)-methyl mandelate, making it commercially viable (Liang et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, Ethyl ®-(-)-mandelate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the study of “®-(-)-Methyl mandelate” could involve the development of new methodologies for protein engineering and function prediction . Additionally, the platform for chemical modification of mandelate racemase could be further explored .

properties

IUPAC Name

methyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369195
Record name (R)-(-)-Methyl mandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Methyl mandelate

CAS RN

20698-91-3
Record name (R)-(-)-Methyl mandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-(-)-mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
GD Yadav, P Sivakumar - Biochemical Engineering Journal, 2004 - Elsevier
Separation of racemic mixtures is a formidable task and various approaches have been suggested. The resolution of R(−)-mandelic acid, which is used as an intermediate in …
Number of citations: 149 www.sciencedirect.com
GD Yadav, AD Sajgure… - Journal of Chemical …, 2008 - Wiley Online Library
BACKGROUND: Mandelic acid enantiomers are important chiral analogs used for the resolution of racemic alcohols and amines. R‐(−)‐mandelic acid is a precursor for the production …
Number of citations: 49 onlinelibrary.wiley.com
KL Barbu-Debus, M Broquier, A Mahjoub… - The Journal of …, 2008 - ACS Publications
… Laser-induced fluorescence excitation spectra (LIF) of jet-cooled (a) R-methyl mandelate bare … Dissociation and Deformation Energies of the Complexes between R-Methyl Mandelate …
Number of citations: 2 pubs.acs.org
JL Guo, XQ Mu, Y Xu - Bioprocess and biosystems engineering, 2010 - Springer
The enantioselective reduction of methyl benzoylformate to (R)-methyl mandelate, an important pharmaceutical intermediate and a versatile resolving agent, was investigated in this …
Number of citations: 28 link.springer.com
J Liang, A Sun, Y Zhang, D Deng, Y Wang… - Chinese Journal of …, 2016 - Springer
Genomic mining has identified a novel microbial alkaline esterase from the Indian Ocean. This esterase was overexpressed in E. coli BL21 (DE3) and further functionally characterized. …
Number of citations: 5 link.springer.com
D Deng, Y Zhang, A Sun, Y Hu - Applied biochemistry and biotechnology, 2016 - Springer
One novel esterase DAEst6 was identified from the genome of Dactylosporangium aurantiacum subsp. Hamdenensis NRRL 18085. DAEst6 was further characterized to be an esterase …
Number of citations: 3 link.springer.com
J SHI, XW CHENG, W YAN - Chinese Journal of …, 2009 - ingentaconnect.com
Objective:To separate the enantiomers of methyl mandelate by gas chromatography and investigate the process of the enantiomers separation and the chiral recognition mechanism by …
Number of citations: 3 www.ingentaconnect.com
H Xie, Y Chen, D Deng - Materials Express, 2019 - ingentaconnect.com
A new esterase gene (EST35) was cloned from Dactylosporangium sp. BB08 and expressed in E. coli BL21 (DE3). Optimum catalytic activity of EST35 was at 30 C and it could be …
Number of citations: 2 www.ingentaconnect.com
HN Wei, B Wu - Applied biochemistry and biotechnology, 2008 - Springer
Microorganisms producing lipase were isolated from soil and sewage samples and screened for enantioselective resolution of (R,S)-methyl mandelate to (R)-mandelic acid. A strain …
Number of citations: 20 link.springer.com
S Krishnamurthy, SH Chen - Macromolecules, 1991 - ACS Publications
New thermotropic chiral nematiccopolymers containing (S)-(-)-l-phenylethanol and CR)-(-)-methyl mandelate plus previously reported copolymers containing (R)-(+)-and (S)-(-)-1-…
Number of citations: 25 pubs.acs.org

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